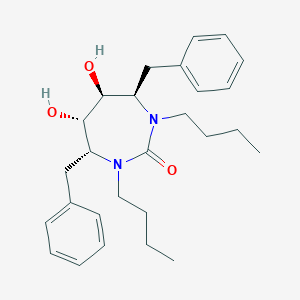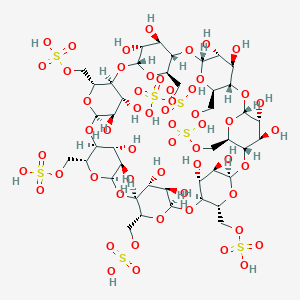
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate is a chemical compound that has been extensively studied due to its potential applications in various fields of scientific research. This compound is a pyridine derivative that has a chlorocarbonyl group attached to it. It is commonly used in the synthesis of various organic compounds and has been studied for its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of methyl 4-(chlorocarbonyl)pyridine-2-carboxylate is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, which could potentially have therapeutic applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of methyl 4-(chlorocarbonyl)pyridine-2-carboxylate are not well studied. However, it has been shown to have some cytotoxic effects on certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized. However, it also has some limitations, such as its potential cytotoxic effects on certain cell lines.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-(chlorocarbonyl)pyridine-2-carboxylate. One potential direction is the further study of its potential therapeutic applications. It could potentially be used as a building block for the synthesis of compounds with anticancer or antimicrobial properties. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Synthesemethoden
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate can be synthesized through various methods. One of the most commonly used methods is the reaction of 4-chloronicotinic acid with thionyl chloride and methanol. This reaction produces the desired compound along with hydrogen chloride gas as a by-product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the synthesis of various organic compounds. It has been used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
135054-67-0 |
|---|---|
Produktname |
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate |
Molekularformel |
C8H6ClNO3 |
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
methyl 4-carbonochloridoylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)6-4-5(7(9)11)2-3-10-6/h2-4H,1H3 |
InChI-Schlüssel |
AFXMPXRFIOTZHZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=CC(=C1)C(=O)Cl |
Kanonische SMILES |
COC(=O)C1=NC=CC(=C1)C(=O)Cl |
Synonyme |
2-Pyridinecarboxylic acid, 4-(chlorocarbonyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)







